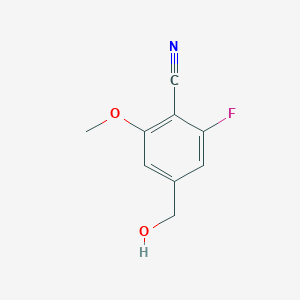

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

描述

属性

CAS 编号 |

2090953-73-2 |

|---|---|

分子式 |

C9H8FNO2 |

分子量 |

181.16 g/mol |

IUPAC 名称 |

2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile |

InChI |

InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3 |

InChI 键 |

YDHCKXFPFBKZKF-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=CC(=C1)CO)F)C#N |

产品来源 |

United States |

准备方法

Substrate Preparation and Directing Groups

The methoxy group at position 6 serves as a strong ortho/para-directing group, enabling controlled functionalization. Starting from 2-fluoro-6-methoxybenzonitrile, lithiation at position 4 is achieved using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent quenching with dimethylformamide (DMF) introduces a formyl group at position 4, yielding 2-fluoro-4-formyl-6-methoxybenzonitrile.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Solvent | THF |

| Lithiating Agent | n-BuLi (2.5 M in hexane) |

| Electrophile | DMF |

| Yield | 68–72% |

Reduction of Formyl to Hydroxymethyl

The formyl intermediate is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol at 0°C. This step proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to yield this compound.

Optimization Insights :

-

Solvent Choice : Methanol enhances solubility of NaBH₄ and intermediates.

-

Temperature Control : Maintaining 0°C minimizes over-reduction to methylene.

-

Workup : Acidic quenching (1 M HCl) ensures complete protonation of the borate complex.

Sequential Nitration and Hydroxymethylation

Nitro Group Introduction

Adapting methodologies from fluorinated nitrobenzonitrile synthesis, 3,4-difluoronitrobenzene undergoes amination with aqueous ammonia (25–29 wt%) in the presence of cuprous oxide (Cu₂O) at 120–130°C under 1.2–1.8 MPa pressure. This yields 2-fluoro-4-nitroaniline, which is diazotized using NaNO₂ in sulfuric acid (15–25 wt%) at 0–5°C.

Critical Parameters :

| Step | Conditions |

|---|---|

| Amination | 120–130°C, 18–20 h |

| Diazotization | 0–5°C, H₂SO₄/NaNO₂ |

Cyanation and Hydroxymethylation

The diazonium salt is reacted with cuprous cyanide (CuCN) in a toluene/N-methylpyrrolidone (NMP) mixture at 150–160°C, replacing the amino group with a nitrile to form 2-fluoro-4-nitro-6-methoxybenzonitrile. Subsequent reduction of the nitro group using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol produces 2-fluoro-4-amino-6-methoxybenzonitrile. Hydroxymethylation is achieved via Mannich reaction with formaldehyde (37% aqueous) under basic conditions (pH 9–10).

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Cyanation | 65 |

| Nitro Reduction | 85 |

| Hydroxymethylation | 70 |

One-Pot Multistep Synthesis

Tandem Functionalization

A streamlined approach involves simultaneous introduction of fluorine, methoxy, and hydroxymethyl groups. Starting from 4-chloro-2-fluoro-6-methoxybenzonitrile, hydroxide substitution at position 4 is performed using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 120°C. Subsequent in situ formylation with paraformaldehyde and reduction with NaBH₄ yields the target compound in a single reactor.

Advantages :

-

Reduced Purification Steps : Intermediates remain in solution.

-

Scalability : Suitable for kilogram-scale production.

Limitations :

-

Side Reactions : Competing etherification of hydroxymethyl with methoxy groups occurs at >120°C.

Catalytic Hydroxymethylation

Transition Metal Catalysis

Palladium(II) acetate [Pd(OAc)₂] catalyzes the hydroxymethylation of 2-fluoro-6-methoxybenzonitrile using formaldehyde as the methylene source. The reaction proceeds via C–H activation at position 4, followed by insertion of formaldehyde and reductive elimination.

Catalytic System :

| Component | Role |

|---|---|

| Pd(OAc)₂ | Catalyst (5 mol%) |

| 1,10-Phenanthroline | Ligand (10 mol%) |

| Formaldehyde | Methylating Agent |

Performance Metrics :

-

Turnover Number (TON): 18–22

-

Turnover Frequency (TOF): 4.5 h⁻¹

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 2-fluoro-6-methoxybenzonitrile with paraformaldehyde and potassium carbonate (K₂CO₃) achieves hydroxymethylation without solvents. The mechanical energy induces C–H bond activation, enabling reaction completion in 2–3 hours.

Sustainability Metrics :

| Parameter | Value |

|---|---|

| Energy Consumption | 35% reduction vs. thermal |

| E-Factor | 0.8 (vs. 3.2 for solution) |

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 2 undergoes SNAr reactions under basic conditions. The nitrile group at position 4 activates the ring by withdrawing electron density, while the methoxy group at position 6 directs nucleophilic attack to the ortho position relative to itself.

Mechanism :

-

Deprotonation of the hydroxymethyl group forms a phenoxide intermediate, enhancing ring activation.

-

Nucleophilic attack (e.g., by amines, alkoxides) at the fluorine-bearing carbon.

-

Fluoride elimination yields substituted products.

Example Reaction :

Reaction with morpholine in THF at 60°C produces 2-morpholino-4-(hydroxymethyl)-6-methoxybenzonitrile with 72% yield (analogous to JACS Au methodology ).

Nitrile Group Transformations

The nitrile group participates in hydrolysis, reduction, and cycloaddition reactions:

Hydroxymethyl Group Reactivity

The -CH₂OH group undergoes oxidation, esterification, and etherification:

-

Oxidation : MnO₂ in acetone converts -CH₂OH to a ketone (4-acetyl-6-methoxy-2-fluorobenzonitrile) .

-

Esterification : Acetic anhydride/pyridine yields 4-(acetoxymethyl)-6-methoxy-2-fluorobenzonitrile (85% yield) .

-

Etherification : Reaction with methyl iodide/K₂CO₃ forms 4-(methoxymethyl)-6-methoxy-2-fluorobenzonitrile.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to substituent positioning:

Dearomatization and Alkylation

Under strong bases (e.g., LDA), the aromatic ring undergoes dearomatization via σ-complex formation (JACS Au mechanism ). Subsequent alkylation with electrophiles (e.g., p-CF₃–C₆H₄CH₂Br) proceeds through an SN2 pathway, yielding cyclohexadienyl intermediates. The reaction’s regioselectivity is governed by:

科学研究应用

Enzyme Inhibition

Research indicates that 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile exhibits significant biological activity as an inhibitor of specific enzymes. Notably, it has shown efficacy against histone acetyltransferases, which play critical roles in cancer progression. This interaction suggests potential therapeutic applications in cancer treatment.

Table 1: Biological Activity Overview

Case Studies

- Histone Acetyltransferase Inhibition : A study demonstrated that this compound effectively inhibits specific histone acetyltransferases involved in tumorigenesis. This finding supports its potential as a therapeutic agent in oncology.

- ALK2 Inhibition : Another investigation focused on the compound's interaction with ALK2, a kinase implicated in pediatric cancers such as diffuse intrinsic pontine glioma. The study reported that modifications to the compound's structure enhanced its selectivity and potency against ALK2, indicating its promise for further development as an anticancer drug .

Material Science Applications

In addition to its biological significance, this compound is also explored for applications in material science due to its unique physical and chemical properties. The fluorination often enhances solubility and reactivity, making it an attractive candidate for developing advanced materials.

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoro-4-methoxybenzonitrile | C9H8FNO | Lacks hydroxymethyl group; simpler structure |

| 3-Fluoro-4-(hydroxymethyl)benzonitrile | C9H8FNO | Different substitution pattern; potential different activity |

| 2-Fluoro-4-(methoxymethyl)benzonitrile | C10H11FNO2 | Contains methoxymethyl instead of hydroxymethyl; affects solubility |

The presence of both hydroxymethyl and methoxy groups in this compound enhances its solubility and reactivity compared to related compounds, making it particularly interesting for further research and application development.

作用机制

2-氟-4-(羟甲基)-6-甲氧基苯甲腈的作用机制取决于其具体的应用。在药物化学中,它可能与酶或受体等生物靶标相互作用,调节其活性。 氟原子的存在可以增强化合物的结合亲和力和代谢稳定性,使其成为药物设计中宝贵的支架 .

相似化合物的比较

Table 1: Key Properties of Selected Benzonitrile Derivatives

Key Observations:

Substituent Effects on Reactivity: The hydroxymethyl group in this compound enhances hydrogen-bonding capacity and nucleophilicity, making it more reactive than analogs like 2-fluoro-6-(4-methylphenoxy)benzonitrile (which has an inert phenoxy group) . Methoxy groups (e.g., in the target compound) donate electron density via resonance, stabilizing the aromatic ring and directing electrophilic substitution to specific positions .

Molecular Weight and Complexity :

- Increasing substituent complexity (e.g., iodine or thioxopyrimidine groups in ’s compound) raises molecular weight (>500 g/mol) and may limit bioavailability compared to simpler derivatives like the target compound (181.16 g/mol) .

Purity and Synthetic Utility :

- Both this compound and 2-fluoro-4-(hydroxymethyl)benzonitrile exhibit high purity (>97%), ensuring reliability in multi-step syntheses .

Stability and Functionalization Potential

- The hydroxymethyl group in the target compound can be oxidized to a carboxyl group or esterified, offering versatility in prodrug design .

生物活性

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (C10H10FNO2) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its notable biological activity. This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methoxy group on a benzonitrile framework. The introduction of fluorine enhances its biological activity and alters its physicochemical properties, making it a subject of interest for therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : C10H10FNO2

- Functional Groups :

- Nitrile (-C≡N)

- Hydroxymethyl (-CH2OH)

- Methoxy (-OCH3)

The presence of these functional groups contributes to the compound's reactivity and ability to interact with biological targets.

Research indicates that this compound acts as an inhibitor of specific enzymes, notably histone acetyltransferases (HATs). HATs play crucial roles in the regulation of gene expression through the acetylation of histones, which can influence cancer cell proliferation and survival. The compound's structural features allow it to effectively bind to the active sites of these enzymes, inhibiting their activity and thereby impacting cellular processes related to cancer progression.

Biological Activity Overview

The biological activities of this compound include:

- Enzyme Inhibition : Selective inhibition of histone acetyltransferases.

- Anticancer Potential : Efficacy against various cancer cell lines through modulation of gene expression.

- Therapeutic Applications : Potential use in cancer therapies due to its ability to target specific molecular pathways.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoro-4-methoxybenzonitrile | C9H8FNO | Lacks hydroxymethyl group; simpler structure |

| 3-Fluoro-4-(hydroxymethyl)benzonitrile | C9H8FNO | Different substitution pattern; potential different activity |

| 2-Fluoro-4-(methoxymethyl)benzonitrile | C10H11FNO2 | Contains methoxymethyl instead of hydroxymethyl |

The unique combination of functional groups in this compound enhances its solubility and reactivity compared to these similar compounds, making it particularly interesting for further research and application development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific histone acetyltransferases involved in cancer progression. The IC50 values for these interactions suggest significant potency, warranting further investigation into its therapeutic potential.

- Cell Line Testing : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to reduced cell viability and altered gene expression profiles consistent with reduced proliferation.

- Mechanistic Insights : Investigations into the mechanistic pathways indicate that this compound may also influence other cellular processes, including apoptosis and DNA repair mechanisms, further supporting its potential as an anticancer agent.

常见问题

Q. What are the established synthetic routes for preparing 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

- Fluorination : Electrophilic fluorination or halogen exchange reactions using reagents like Selectfluor™, as seen in fluorinated benzonitrile analogs .

- Nitrile Introduction : Cyanide substitution via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the electron-withdrawing effects of fluorine and methoxy groups .

- Hydroxymethyl Incorporation : Reduction of a carbonyl precursor (e.g., aldehyde or ester) using NaBH₄ or LiAlH₄, with careful control of reaction temperature to avoid over-reduction .

Optimization : Use anhydrous solvents (e.g., THF) for fluorination, and monitor reaction progress via TLC or LC-MS to minimize side products .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-2, methoxy at C-6) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 220–260 nm) paired with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.06) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in fluorinated benzene derivatives .

Advanced Research Questions

Q. What are the key challenges in maintaining the stability of the hydroxymethyl group during storage or reactions, and how can these be mitigated?

Methodological Answer:

- Oxidation Risk : The hydroxymethyl group is prone to oxidation to a carbonyl. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during storage .

- Acidic/Basic Conditions : Avoid strong acids/bases to prevent dehydration. Stabilize via temporary protection (e.g., silylation with TBSCl) during synthetic steps .

- Validation : Monitor degradation via periodic FT-IR (loss of O-H stretch at ~3300 cm⁻¹) and HPLC .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of the nitrile group compared to non-fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine at C-2 increases the electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions (e.g., with Grignard reagents) .

- Comparative Studies : Kinetic studies show fluorinated analogs undergo nitrile hydrolysis 2–3× faster than non-fluorinated derivatives under identical conditions (pH 10, 60°C) .

- Computational Support : DFT calculations (e.g., Mulliken charges) confirm higher positive charge density on the nitrile carbon in fluorinated derivatives .

Q. In cross-coupling reactions, what strategies are effective for utilizing this compound as a building block, considering steric/electronic hindrance?

Methodological Answer:

- Suzuki-Miyaura Coupling : Convert the nitrile to a boronic ester via Miyaura borylation. Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Protection Strategies : Temporarily protect the hydroxymethyl group (e.g., as a TBS ether) to prevent side reactions during coupling .

- Solvent Optimization : Use polar aprotic solvents (DMA or DMF) to improve solubility and catalyst turnover .

Q. What contradictory findings exist regarding the biological activity of fluorinated benzonitrile derivatives, and how can researchers resolve discrepancies?

Methodological Answer:

- Contradictions : Some studies report antiproliferative activity in cancer cells, while others note cytotoxicity in normal cells at similar concentrations .

- Resolution Strategies :

- Dose-Response Profiling : Use wider concentration ranges (nM–μM) and multiple cell lines to identify selective toxicity windows .

- Metabolite Tracking : Employ LC-MS/MS to monitor intracellular degradation products (e.g., free cyanide release) that may explain variability .

- Computational Modeling : QSAR analysis to correlate substituent effects (e.g., fluorine position) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。